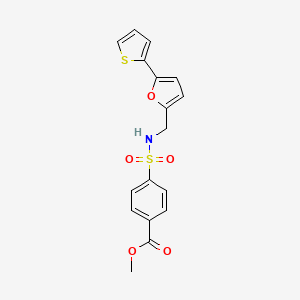
methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB is a sulfonamide-based compound that has shown promising results in various preclinical studies.
Applications De Recherche Scientifique
Structural and Spectral Speciation A study on a thiourea derivative closely related to the requested compound, methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate (MFCTB), explores its synthesis and characterization through various analytical techniques. This research highlights the importance of such compounds in understanding the interplay between structure and function in organic molecules, which could be relevant for developing new materials or chemical sensors (D. Singh et al., 2013).
Synthesis of Substituted Furans and Thiophenes Another relevant study outlines a facile approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This research is crucial for understanding the chemical synthesis pathways that could potentially be applied to the compound , highlighting the versatility of such structures in organic synthesis and their potential applications in developing new organic compounds with specific functional properties (Guodong Yin et al., 2008).
Reaction Pathways and Energetics in Biomass-Derived Compounds Investigations into the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, such as those facilitated by Lewis acid molecular sieves, are directly relevant to the development of sustainable chemical processes. This research could offer insights into how similar methodologies might be employed to synthesize or modify compounds like "methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate" for use in renewable materials or green chemistry applications (J. Pacheco et al., 2015).
Electrochemical Properties and Applications The electrochemical synthesis and characterization of a water-soluble and self-doped polythiophene derivative from a study could provide a framework for exploring the electrochemical applications of "methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate." Such research underscores the potential of thiophene-based compounds in developing conductive polymers for electronic applications (E. Turac et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds with indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound might interact with its targets, leading to changes in cellular functions.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biological activities , suggesting that this compound might affect multiple biochemical pathways and their downstream effects.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities , suggesting that this compound might induce a range of molecular and cellular changes.
Propriétés
IUPAC Name |
methyl 4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c1-22-17(19)12-4-7-14(8-5-12)25(20,21)18-11-13-6-9-15(23-13)16-3-2-10-24-16/h2-10,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSFLDISWNPAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

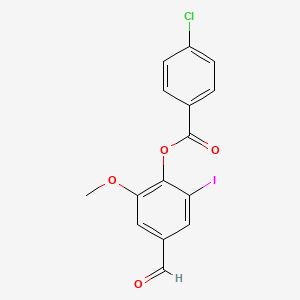
![N-[(4-Sulfamoylphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2913197.png)
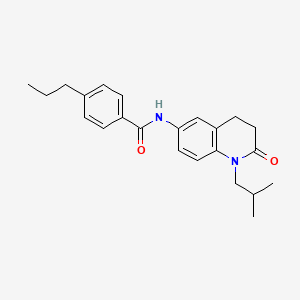
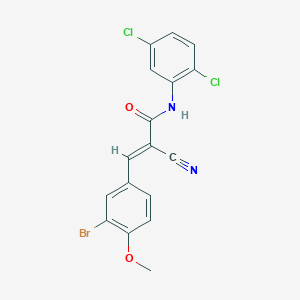
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2913202.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2913204.png)
![5-(3,5-dimethoxybenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2913205.png)
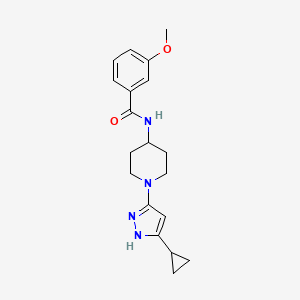
![6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2913208.png)
![1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2913209.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B2913210.png)
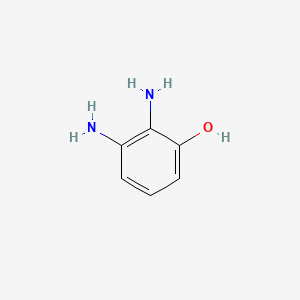
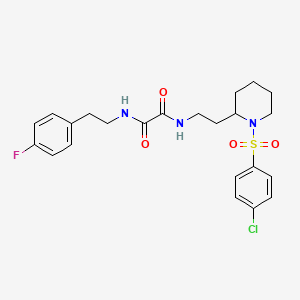
![Methyl [(3-Nitrothien-2-yl)thio]acetate](/img/structure/B2913215.png)